1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride
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Overview
Description
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is known for its unique structure, which includes a bromo-substituted isoquinoline ring. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride typically involves the bromination of isoquinoline derivatives followed by amination. One common synthetic route includes the following steps:
Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve continuous-flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom in the isoquinoline ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
6-Bromoisoquinoline: This compound lacks the methanamine group, making it less reactive in certain chemical reactions.
1-(6-Chloroisoquinolin-1-yl)methanaminedihydrochloride: The chlorine-substituted analog exhibits different reactivity and selectivity due to the presence of chlorine instead of bromine.
Biological Activity
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromo-substituted isoquinoline moiety, is being explored for its applications in medicinal chemistry, particularly in the fields of cancer research and enzyme inhibition.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C10H10BrCl2N
- Molecular Weight: 292.01 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the isoquinoline structure has been linked to the inhibition of tumor growth in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Inhibition of Cell Proliferation: A reduction in cell viability by approximately 50% at a concentration of 10 µM.
- Induction of Apoptosis: Increased levels of apoptotic markers were observed, indicating that the compound triggers programmed cell death in cancerous cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that are often dysregulated in cancer.
Table: Enzyme Inhibition Data
Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
---|---|---|
Protein Kinase C | 5 | Competitive |
Mitogen-Activated Protein Kinase | 7 | Non-competitive |
Synthesis of Derivatives
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.
Potential Therapeutic Uses
Given its biological activity, this compound could have therapeutic applications in:
- Cancer Treatment: As a potential drug candidate targeting specific tumors.
- Neurological Disorders: Due to its ability to cross the blood-brain barrier, it may also be explored for treating neurodegenerative diseases.
Properties
Molecular Formula |
C10H11BrCl2N2 |
---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(6-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H |
InChI Key |
QXKTWSGNKBXJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl |
Origin of Product |
United States |
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